molecular formula C18H28BNO4 B13720320 N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13720320
M. Wt: 333.2 g/mol
InChI Key: YKQWFVYRAIHSPH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure comprises a benzamide core with a methoxy group at the 3-position, a tert-butyl substituent on the amide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position.

Properties

Molecular Formula

C18H28BNO4

Molecular Weight

333.2 g/mol

IUPAC Name

N-tert-butyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-9-10-13(14(11-12)22-8)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21)

InChI Key

YKQWFVYRAIHSPH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

General Strategy

The preparation of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide generally involves the introduction of the pinacol boronate ester group onto a suitably substituted aromatic amide precursor. The common approach is via transition-metal-catalyzed borylation or through the synthesis of boronate esters from halogenated aromatic amides.

Specific Preparation via Boronate Ester Formation

A representative synthetic pathway involves the following key steps:

  • Starting Material: A halogenated aromatic amide such as 3-methoxy-4-halobenzamide with a tert-butyl protecting group on the amide nitrogen.
  • Borylation Reaction: The halogenated aromatic amide undergoes Miyaura borylation using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst, base, and suitable solvent under inert atmosphere.
  • Purification: The crude product is purified by column chromatography, often using dichloromethane/methanol mixtures.

This method yields the target compound with high regioselectivity and good yield, preserving the sensitive tert-butyl amide and methoxy functionalities.

Representative Experimental Procedure

Based on analogous compounds and related boronate esters, a typical preparation is as follows:

Step Reagents and Conditions Description Yield (%)
1 3-methoxy-4-bromobenzamide (tert-butyl protected) Starting amide substrate -
2 Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base, 1,4-dioxane solvent, 80–90 °C, inert atmosphere (N2 or Ar) Miyaura borylation to install dioxaborolane group 70–85%
3 Workup with aqueous extraction, drying, concentration Isolation of crude product -
4 Silica gel column chromatography (eluent: dichloromethane/methanol 10:1) Purification to obtain pure this compound -

Reaction Conditions and Optimization

The reaction conditions are critical for obtaining high purity and yield:

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Palladium catalysts are effective for borylation
Base Potassium acetate (KOAc) Mild base to facilitate borylation
Solvent 1,4-Dioxane or Dimethylformamide (DMF) High boiling solvents preferred
Temperature 80–90 °C Optimal for reaction kinetics
Atmosphere Nitrogen or Argon Prevents oxidation of sensitive boronate ester
Time 12–24 hours Sufficient for complete conversion

Analytical Data and Characterization

The product is characterized by:

  • NMR Spectroscopy: ^1H NMR shows characteristic signals for tert-butyl group (singlet ~1.25 ppm), methoxy group (~3.7 ppm), aromatic protons, and boronate methyl groups (~1.2 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C16H24BNO3.
  • Purity: Confirmed by chromatographic methods and melting point determination.

Summary Table of Preparation Methods

Method Starting Material Catalyst Base Solvent Temperature Yield (%) Notes
Miyaura Borylation 3-methoxy-4-bromobenzamide (tert-butyl protected) Pd(dppf)Cl2 KOAc 1,4-Dioxane 80–90 °C 70–85% Standard, scalable method
Trimethylsilyl trifluoromethanesulfonate-mediated tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate TMSOTf 2,6-Dimethylpyridine Dichloromethane 0–20 °C 72% Alternative approach with mild conditions

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products

    Oxidation: Formation of N-(tert-butyl)-3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

    Reduction: Formation of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Substitution: Formation of various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Kinases
One of the primary applications of this compound is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous diseases, including diabetes and neurodegenerative disorders. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against GSK-3β, with IC50 values as low as 8 nM . This suggests its potential use in developing treatments for conditions such as Alzheimer's disease.

Anti-inflammatory Properties
Research indicates that compounds related to N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can significantly reduce inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells. This anti-inflammatory activity positions these compounds as candidates for treating neuroinflammatory conditions .

Chemical Synthesis

Boronic Acid Derivatives
The incorporation of the tetramethyl dioxaborolane moiety enhances the compound's reactivity in cross-coupling reactions typical in organic synthesis. This feature allows for the formation of complex organic molecules through palladium-catalyzed reactions, making it useful in synthesizing pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies

Modifications and Analogues
The structural framework of this compound allows for various modifications to improve its biological activity and selectivity. Research has focused on synthesizing analogues with altered substituents to optimize their pharmacological profiles .

Case Studies

Study Application Findings
Study on GSK-3β InhibitionNeurodegenerative diseasesCompound exhibited IC50 of 8 nM against GSK-3β .
Anti-inflammatory Activity in BV-2 CellsNeuroinflammationSignificant reduction of NO and IL-6 levels .
Synthesis of Boronic Acid DerivativesOrganic ChemistryEnhanced reactivity for cross-coupling reactions .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and protein labeling. The benzamide core can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents Molecular Weight Key Applications/Properties Reference
N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 3-OCH₃
- N-tert-butyl
- 4-pinacol boronate
321.19 (calc.) Cross-coupling intermediates; potential enzyme inhibitors
N-(4-(tert-butyl)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 4-pinacol boronate
- N-(4-tert-butylphenyl)
383.31 Tubulin-targeting agents for cancer therapy
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 4-pinacol boronate
- N-phenyl
337.21 Suzuki-Miyaura coupling; synthetic intermediates
N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 3-pinacol boronate
- N-(2-hydroxyethyl)
319.18 Bidentate directing groups for C–H functionalization
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 4-pinacol boronate
- N-(3-chloropropyl)
339.62 Alkylating agents; building blocks for drug discovery

Key Observations:

In contrast, analogs like N-(4-(tert-butyl)phenyl)-4-boronobenzamide lack this electron-donating group, which may reduce solubility .

Boronate Positioning :

  • Boronates at the 4-position (as in the target compound) are more reactive in cross-coupling reactions than those at the 3-position due to reduced steric hindrance .

Physicochemical Properties

Table 3: Comparative Physical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Solubility
N-(tert-butyl)-3-methoxy-4-boronobenzamide 160–162 (analog) 1665 (C=O), 1398 (B-O) Low in water; soluble in THF/DMF
N-Phenyl-4-boronobenzamide 147–149 1613 (C=O), 1357 (B-O) Moderate in DCM
N-(2-Hydroxyethyl)-3-boronobenzamide Not reported 3447 (O-H), 1665 (C=O) High in polar solvents
  • Thermal Stability : Tert-butyl analogs exhibit higher melting points (160–162°C) due to increased crystallinity compared to N-phenyl derivatives .

Biological Activity

N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H28_{28}BNO4_{4}
  • Molecular Weight : 333.23 g/mol
  • CAS Number : 2377607-00-4

The structure includes a tert-butyl group and a dioxaborolane moiety, which are pivotal for its biological activity.

Research indicates that compounds containing dioxaborolane structures often exhibit inhibitory effects on various kinases. The presence of the methoxy and benzamide groups may enhance binding affinity to specific targets involved in cancer progression and other diseases.

Biological Activity

  • Kinase Inhibition : Preliminary studies suggest that this compound acts as a kinase inhibitor. It potentially interacts with the ATP-binding sites of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to cancer cell proliferation.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines in vitro. For instance:
    • IC50 Values : In studies involving various cancer types, IC50 values were reported in the low micromolar range, indicating significant potency against specific cancer cell lines.
    • Selectivity : It appears to exhibit selectivity against certain mutated forms of kinases that are commonly associated with resistance to standard therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionIC50 ~ 0.34 μM for EGFR
Anticancer ActivitySignificant inhibition in vitro
SelectivityHigher efficacy against mutant kinases

Table 2: Case Studies on Biological Activity

Study ReferenceCompound TestedCancer TypeResult
N-(tert-butyl)-3-methoxy...Non-Small Cell Lung Cancer (NSCLC)Inhibition of cell growth at low micromolar concentrations
Similar Dioxaborolane CompoundsBreast CancerInduced apoptosis in treated cells

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : A case study demonstrated that the compound inhibited the growth of NSCLC cells effectively at concentrations lower than those required for standard chemotherapeutics. The mechanism was attributed to its ability to disrupt signaling pathways mediated by mutated EGFR.
  • Breast Cancer Models : In vitro studies showed that this compound could induce apoptosis in breast cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

  • Methodology :

  • Use inert atmosphere (N₂ or Ar) to prevent boronate oxidation .
  • Employ Pd-catalyzed Miyaura borylation for introducing the dioxaborolane group, with 1,4-dioxane or THF as solvents .
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization .
    • Key Data :
ParameterOptimal Condition
CatalystPd(dppf)Cl₂ (5 mol%)
Temp.80–100°C
Yield60–75%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet) and methoxy (δ ~3.8 ppm) groups. The dioxaborolane ring protons appear as a singlet at δ ~1.3–1.4 ppm .
  • IR Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peak (calculated for C₂₀H₃₀BNO₄: [M+H]⁺ = 360.2302) .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Soluble in THF, DCM, DMF; sparingly soluble in water (<0.1 mg/mL) .
  • Storage : Store at 2–8°C under inert gas (Ar) to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How does the dioxaborolane ring influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Mechanistic Insight :

  • The boronate ester acts as a masked boronic acid, enhancing stability while enabling transmetalation with Pd catalysts. Steric hindrance from tert-butyl groups may slow coupling kinetics .
    • Experimental Design :
  • Compare coupling efficiency with aryl halides (e.g., 4-bromotoluene) using kinetic studies (GC-MS monitoring). Optimize base (K₂CO₃ vs. CsF) and solvent (THF vs. DMF) .

Q. What strategies mitigate instability during long-term storage?

  • Methodology :

  • Lyophilize the compound in argon-flushed vials with desiccants (molecular sieves) .
  • Add stabilizers (e.g., 1% BHT) to prevent radical-mediated degradation .
    • Stability Data :
ConditionDegradation (%/month)
25°C, air15–20%
4°C, Ar<2%

Q. How can this compound be applied in PROTAC (Proteolysis-Targeting Chimera) development?

  • Biological Relevance :

  • The boronate group enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives), while the benzamide core can target specific proteins .
    • Synthetic Protocol :
  • Click chemistry (CuAAC) to attach a PEG linker to the benzamide’s meta-position .

Q. What computational approaches predict its binding affinity to biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) with kinase domains (e.g., EGFR) using the boronate as a hydrogen-bond acceptor .
  • DFT calculations (Gaussian 16) to analyze charge distribution on the dioxaborolane ring .

Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Analysis Framework :

  • Validate assay conditions: Check for boronate hydrolysis in aqueous buffers (pH 7.4 vs. 5.5) using LC-MS .
  • Compare cell permeability (LogP = 2.8) via Caco-2 monolayer assays .
    • Case Study :
  • Inconsistent IC₅₀ against cancer cell lines (e.g., MCF-7) may arise from variable expression of solute carriers (e.g., SLC25A10) .

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